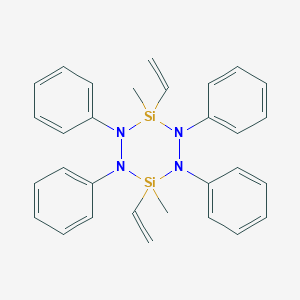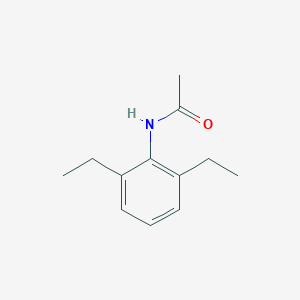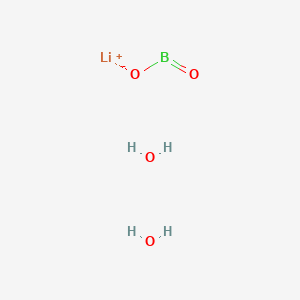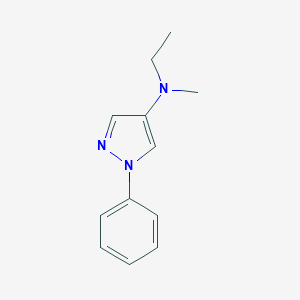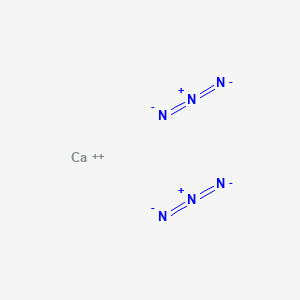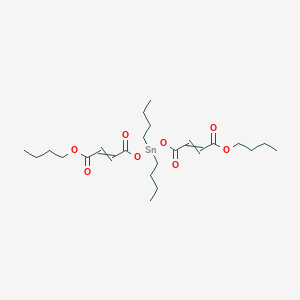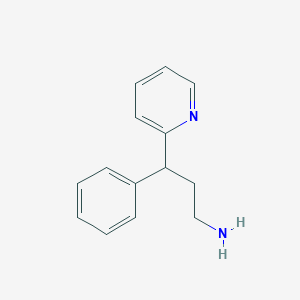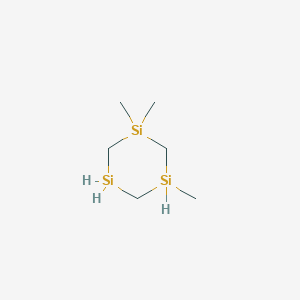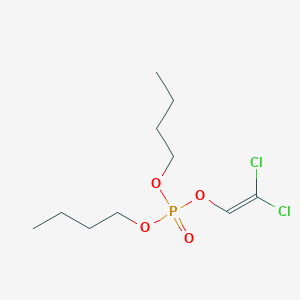
Dibutyl 2,2-dichlorovinyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 2,2-dichlorovinyl phosphate (DBCP) is a synthetic chemical that was widely used as a pesticide in the 1970s. However, its use was banned in most countries due to its toxic effects on human health and the environment. Despite its ban, DBCP remains a subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Dibutyl 2,2-dichlorovinyl phosphate has been a subject of scientific research due to its potential applications in various fields. For example, it has been studied as a potential agent for the treatment of some types of cancer. Dibutyl 2,2-dichlorovinyl phosphate has been shown to inhibit the growth of cancer cells in vitro, although its effectiveness in vivo remains to be seen.
Dibutyl 2,2-dichlorovinyl phosphate has also been studied as a potential agent for the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. However, the use of Dibutyl 2,2-dichlorovinyl phosphate for this purpose is still in the experimental stage, and further research is needed to determine its safety and efficacy.
Mecanismo De Acción
Dibutyl 2,2-dichlorovinyl phosphate acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme that breaks down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Dibutyl 2,2-dichlorovinyl phosphate also has other mechanisms of action, including the inhibition of certain enzymes involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Dibutyl 2,2-dichlorovinyl phosphate has been shown to have toxic effects on human health and the environment. Exposure to Dibutyl 2,2-dichlorovinyl phosphate can result in a range of symptoms, including nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, and skin irritation. Long-term exposure to Dibutyl 2,2-dichlorovinyl phosphate can cause more serious health effects, including cancer, reproductive and developmental problems, and damage to the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl 2,2-dichlorovinyl phosphate is a useful tool for scientific research due to its ability to inhibit acetylcholinesterase and other enzymes involved in DNA replication and repair. However, its toxic effects on human health and the environment make it difficult to work with in a laboratory setting. Special precautions must be taken to ensure the safety of researchers and the environment when working with Dibutyl 2,2-dichlorovinyl phosphate.
Direcciones Futuras
There are several future directions for research on Dibutyl 2,2-dichlorovinyl phosphate. One area of research is the development of safer and more effective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the development of new pesticides that are less toxic to humans and the environment. Finally, further research is needed to understand the mechanisms of action of Dibutyl 2,2-dichlorovinyl phosphate and its potential applications in various fields.
Conclusion
Dibutyl 2,2-dichlorovinyl phosphate is a synthetic chemical that was widely used as a pesticide in the 1970s. Despite its ban, Dibutyl 2,2-dichlorovinyl phosphate remains a subject of scientific research due to its potential applications in various fields. Dibutyl 2,2-dichlorovinyl phosphate acts as an acetylcholinesterase inhibitor and has other mechanisms of action, but it also has toxic effects on human health and the environment. Further research is needed to understand the mechanisms of action of Dibutyl 2,2-dichlorovinyl phosphate and its potential applications in various fields.
Métodos De Síntesis
Dibutyl 2,2-dichlorovinyl phosphate is synthesized by reacting 2,2-dichloroethanol with dibutyl hydrogen phosphate in the presence of a catalyst. The reaction produces Dibutyl 2,2-dichlorovinyl phosphate as the main product, along with other byproducts. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
18795-58-9 |
|---|---|
Nombre del producto |
Dibutyl 2,2-dichlorovinyl phosphate |
Fórmula molecular |
C10H19Cl2O4P |
Peso molecular |
305.13 g/mol |
Nombre IUPAC |
dibutyl 2,2-dichloroethenyl phosphate |
InChI |
InChI=1S/C10H19Cl2O4P/c1-3-5-7-14-17(13,15-8-6-4-2)16-9-10(11)12/h9H,3-8H2,1-2H3 |
Clave InChI |
LZILLTAAQRALBQ-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |
SMILES canónico |
CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |
Otros números CAS |
18795-58-9 |
Sinónimos |
DBDCVP di-1-butyl-2,2-dichlorovinyl phosphate di-n-butyl-2,2-dichlorovinyl phosphate di-n-butyldichlorvos |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
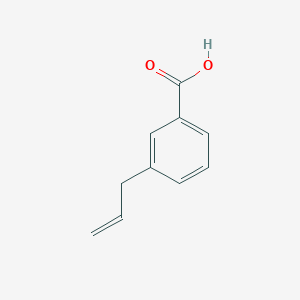
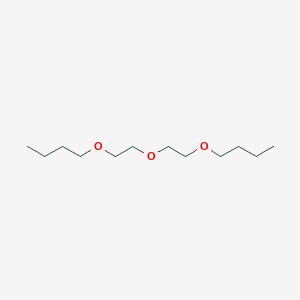
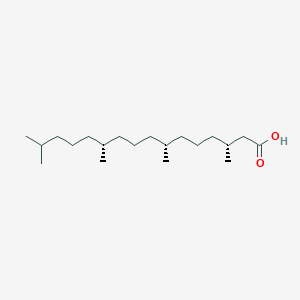
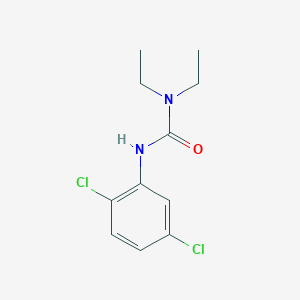
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
